methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic hybrid featuring a thiazole core substituted with a methyl group at position 4 and a carboxylate ester at position 3. The pyrrolidin-1-yl moiety at position 2 of the thiazole is further functionalized with a 3-chlorophenyl group and a hydroxy(5-methylfuran-2-yl)methylidene substituent, creating a conjugated enone system within the dioxopyrrolidin ring. The stereochemistry (3E) indicates the geometry of the methylidene group.
Key structural features:
- Thiazole ring: Electron-deficient due to the carboxylate ester, enhancing reactivity toward nucleophiles.
- Dioxopyrrolidin: A diketone system that may participate in redox reactions or act as a hydrogen-bond acceptor.
- 5-Methylfuran-2-yl group: A planar, electron-rich heterocycle that could influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C22H17ClN2O6S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H17ClN2O6S/c1-10-7-8-14(31-10)17(26)15-16(12-5-4-6-13(23)9-12)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3 |
InChI Key |
OJRJEBBTOVUWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)C4=NC(=C(S4)C(=O)OC)C)O |
Origin of Product |
United States |
Biological Activity
Methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This compound incorporates various functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
Chemical Structure
The compound features:
- A thiazole ring
- A pyrrolidine moiety
- A chlorophenyl group
- A hydroxymethyl furan derivative
The structural complexity suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections explore specific biological activities associated with this compound.
Antimicrobial Activity
Preliminary studies suggest that derivatives of thiazole and pyrrolidine exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Study : A related thiazole derivative demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of this class of compounds .
| Compound Type | Target Organisms | Activity Level |
|---|---|---|
| Thiazole Derivative | E. coli, S. aureus | Moderate to High |
| Pyrrolidine Derivative | C. albicans | High |
Antifungal Activity
The hydroxymethyl furan component is known for its antifungal properties:
- In Vitro Studies : Compounds similar to this compound have shown efficacy against Candida species by inhibiting yeast-to-hyphal transition .
Anticancer Potential
Thiazoles are recognized for their anticancer activities:
- Mechanism : They may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.
- Research Findings : In a study involving various thiazole derivatives, significant cytotoxicity was observed in human cancer cell lines such as HeLa and MCF7 .
Toxicological Profile
Understanding the safety profile of this compound is essential:
- Acute Toxicity : Initial assessments indicate low toxicity levels in mammalian models.
| Toxicity Parameter | Value |
|---|---|
| LD50 (mg/kg) | >2000 |
| Hemolytic Activity | None detected |
Comparison with Similar Compounds
Structural Analogues from : Pyrazole Derivatives
Compounds 5d and 5e () share chlorophenyl and methylthiophenyl substituents but differ in core heterocycles (pyrazole vs. thiazole). Key distinctions:
The target compound’s thiazole-carboxylate system likely exhibits greater electrophilicity compared to the dihydro-pyrazole cores of 5d/5e. The 5-methylfuran group may enhance π-conjugation compared to 5d’s methylthiophene, altering solubility and redox properties .
Comparison with Thiophene-Based Derivatives ()
Example 62 () contains a pyrazolo[3,4-d]pyrimidine core linked to a 5-methylthiophene-2-yl group and fluorophenyl substituents. Key contrasts:
Triazole and Tetrazole Hybrids ()
Compounds in –9 feature triazole, tetrazole, or pyrazole-triazole hybrids. For instance, the triazole-thione in employs chlorophenyl groups and hydrogen-bonding motifs similar to the target compound. However, the absence of a dioxopyrrolidin system in these analogs limits direct functional comparisons. Notably, the target’s carboxylate ester could mimic the hydrogen-bond acceptor role of sulfur in triazole-thiones .
Computational and Crystallographic Tools ()
The structural elucidation of the target compound likely relied on software such as SHELX () for crystallography and Multiwfn () for electron density analysis. For example, the enone system’s geometry might be validated using WinGX/ORTEP (), similar to the thermal ellipsoid modeling in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
